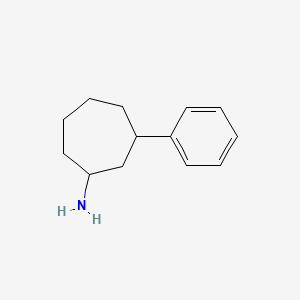![molecular formula C23H27N7O B13453629 (2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R)-2-{[9-(propan-2-yl)-6-{[4-(pyridin-2-yl)phenyl]amino}-9H-purin-2-yl]amino}butan-1-ol” is a complex organic molecule that features a purine base, a pyridine ring, and a butanol side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the attachment of the pyridine ring, and the addition of the butanol side chain. Typical reaction conditions might include:
Formation of the purine base: This could involve cyclization reactions using appropriate precursors.
Attachment of the pyridine ring: This might be achieved through nucleophilic substitution or coupling reactions.
Addition of the butanol side chain: This could involve reduction reactions or the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the butanol side chain, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could modify the purine base or the pyridine ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include modified purine bases, substituted pyridine rings, and various oxidation or reduction products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory activities.
Industry
In industry, the compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-{[9-(propan-2-yl)-6-{[4-(pyridin-2-yl)phenyl]amino}-9H-purin-2-yl]amino}ethanol: Similar structure but with an ethanol side chain.
(2R)-2-{[9-(propan-2-yl)-6-{[4-(pyridin-2-yl)phenyl]amino}-9H-purin-2-yl]amino}propan-1-ol: Similar structure but with a propanol side chain.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C23H27N7O |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2R)-2-[[9-propan-2-yl-6-(4-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-10-8-16(9-11-18)19-7-5-6-12-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)/t17-/m1/s1 |
Clave InChI |
CWYPIRLIVVXCBY-QGZVFWFLSA-N |
SMILES isomérico |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=C(C=C3)C4=CC=CC=N4 |
SMILES canónico |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=C(C=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


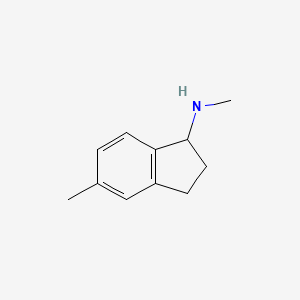
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)

![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
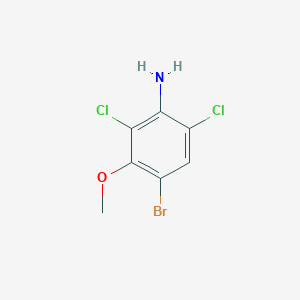
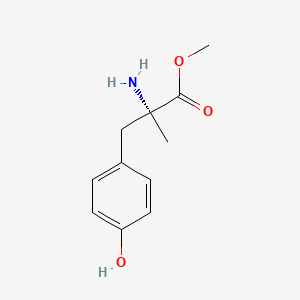
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
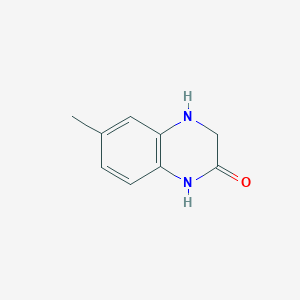
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
